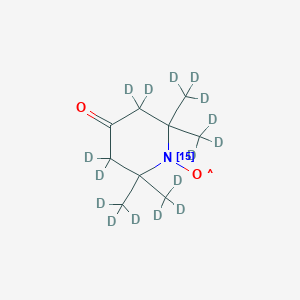
Butyl(methylidyne)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(methylidyne)azanium is an organic compound with the chemical formula C₄H₁₃N . It belongs to the class of azanes, which are acyclic, saturated hydronitrogens consisting solely of hydrogen and nitrogen atoms, with all bonds being single bonds . The compound’s systematic name is butyl(tripropyl)azanium .
Méthodes De Préparation
Synthetic Routes::
Alkylation of Ammonia: Butyl(methylidyne)azanium can be synthesized by reacting butyl halides (such as butyl bromide or butyl iodide) with ammonia (NH₃). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Quaternization of Butylamine: Another method involves quaternization of butylamine (C₄H₁₁N) using an alkylating agent like methyl iodide or propyl bromide. This process yields butyl(tripropyl)azanium.
Industrial Production:: Industrial-scale production methods typically involve the alkylation of ammonia using butyl halides under controlled conditions.
Analyse Des Réactions Chimiques
Butyl(methylidyne)azanium undergoes various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium center.
Oxidation and Reduction: While the compound itself is relatively inert, it can serve as a precursor for other functionalized quaternary ammonium salts.
Common Reagents and Conditions: Alkyl halides, ammonia, and strong bases are commonly used reagents. Reaction conditions vary based on the specific synthetic route.
Applications De Recherche Scientifique
Butyl(tripropyl)azanium finds applications in:
Phase Transfer Catalysis: It acts as a phase transfer catalyst, facilitating reactions between immiscible phases (e.g., aqueous and organic).
Ion Exchange Resins: The compound is used in ion exchange resins for purification and separation processes.
Biological Studies: Researchers study its interactions with biological membranes and transport processes.
Mécanisme D'action
The compound’s mechanism of action primarily involves its quaternary ammonium center. It can influence membrane permeability, ion transport, and phase behavior. Specific molecular targets and pathways depend on the context of its application.
Comparaison Avec Des Composés Similaires
Butyl(methylidyne)azanium shares similarities with other quaternary ammonium salts, such as tetraalkylammonium compounds. its unique structure lies in the combination of a butyl group and a methylidyne nitrogen center.
Propriétés
Formule moléculaire |
C5H10N+ |
|---|---|
Poids moléculaire |
84.14 g/mol |
Nom IUPAC |
butyl(methylidyne)azanium |
InChI |
InChI=1S/C5H10N/c1-3-4-5-6-2/h2H,3-5H2,1H3/q+1 |
Clé InChI |
LGFPDDKHVBSPBT-UHFFFAOYSA-N |
SMILES canonique |
CCCC[N+]#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)









![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
